J2 is a small molecule identified as a heat shock protein 27 (HSP27) functional inhibitor. [] HSP27, also known as HSPB1, is a chaperone protein often overexpressed in cancer cells, contributing to resistance against anticancer therapies. [, ] Unlike other heat shock proteins like HSP90 and HSP70, HSP27 lacks an ATP-binding domain, making it difficult to target with traditional small molecule inhibitors. [] J2 stands out due to its ability to induce abnormal cross-linked HSP27 dimers, disrupting the formation of large HSP27 oligomers, which are believed to be responsible for its cytoprotective effects. [, ]
J2 functions by inducing the formation of abnormal cross-linked HSP27 dimers. [] This cross-linking activity prevents the assembly of large HSP27 oligomers, which are thought to be crucial for the chaperone function of HSP27 and its role in promoting cancer cell survival. [] By disrupting HSP27 oligomerization, J2 sensitizes cancer cells to various anticancer treatments, including radiation and chemotherapy. []
Sensitization of lung cancer cells to anticancer therapies: J2 exhibits synergistic effects when combined with other anticancer modalities, such as HSP90 inhibitors, taxol, and cisplatin, in non-small cell lung cancer (NSCLC) cell lines with high HSP27 expression. [] This sensitization effect was observed in both in vitro and in vivo xenograft models, indicating the potential of J2 to enhance the efficacy of existing chemotherapy drugs. []
Overcoming HSP27-mediated drug resistance: J2 shows promise in overcoming drug resistance mediated by HSP27 overexpression in NSCLC patients. [] It enhances the cytotoxic effects of cisplatin and gefitinib, a tyrosine kinase inhibitor, in NSCLC cell lines, including those with EGFR mutations and secondary T790M mutations, which are known to confer resistance to EGFR inhibitors. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: